N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-7-9-17(10-8-14)30-21-20-25-27(22(29)26(20)12-11-23-21)13-18(28)24-19-15(2)5-4-6-16(19)3/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJPEDSZZJWUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS Number: 1251619-06-3) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity based on diverse sources, focusing on its pharmacological properties, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.4 g/mol. The compound features a complex triazole-pyrazine structure which is crucial for its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit notable antitumor properties. They have shown inhibitory effects against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. The structure of this compound suggests it may also interact with these targets due to the presence of the triazole moiety, which has been associated with enhanced anticancer activity in related compounds .
Anti-inflammatory and Antibacterial Activity
Pyrazole derivatives have been documented to possess anti-inflammatory and antibacterial properties. For instance, studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines and exhibit antibacterial effects against various pathogens. The specific mechanisms often involve the modulation of signaling pathways related to inflammation and bacterial growth .
Structure-Activity Relationship (SAR)
The SAR of pyrazole derivatives indicates that modifications in the phenyl or triazole rings can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Altered binding affinity to targets |
| Variations in the triazole structure | Changes in antitumor efficacy |
| Presence of electron-withdrawing groups | Enhanced anti-inflammatory properties |
These insights suggest that fine-tuning the molecular structure can optimize the therapeutic potential of compounds like this compound .
Case Studies
- In Vitro Studies : A study evaluating a series of pyrazole derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines. These findings support the notion that this compound may have comparable efficacy .
- In Vivo Models : Animal models treated with related pyrazole compounds showed significant tumor reduction and improved survival rates compared to controls. These results highlight the potential for further development into therapeutic agents .
Comparison with Similar Compounds
2-(4-(8-Amino-3-Oxo-2-Phenyl-2,3-Dihydro-1,2,4-Triazolo[4,3-a]Pyrazin-6-yl)Phenoxy)Acetamide (Compound 12)
- Structure : Features a 4-hydroxyphenyl group at position 6 and a 2-chloroacetamide substituent.
- Synthesis : Prepared via coupling of 6-(4-hydroxyphenyl)-triazolopyrazine with 2-chloroacetamide under reflux conditions, yielding 51% product .
- Key Differences : The absence of a p-tolyloxy group and the presence of a primary acetamide (vs. 2,6-dimethylphenyl acetamide) reduce lipophilicity. The hydroxyl group may enhance solubility but decrease metabolic stability compared to the methyl-substituted aryl ether in the target compound.
N-(2-(4-(8-Amino-3-Oxo-2-Phenyl-2,3-Dihydro-1,2,4-Triazolo[4,3-a]Pyrazin-6-yl)Phenoxy)Ethyl)-3,5-Di-Tert-Butyl-4-Hydroxybenzamide (Compound 16)
- Structure: Incorporates an ethylamino linker and a bulky 3,5-di-tert-butyl-4-hydroxybenzamide group.
- Synthesis: Synthesized via amide coupling between a 6-(4-(2-aminoethoxy)phenyl)-triazolopyrazine derivative and 3,5-di-tert-butyl-4-hydroxybenzoic acid, purified by column chromatography (cyclohexane/EtOAc) .
- Key Differences: The ethylamino linker and antioxidant benzamide moiety suggest enhanced targeting of oxidative stress pathways. The tert-butyl groups likely improve membrane permeability but may increase molecular weight and steric hindrance compared to the simpler p-tolyloxy group in the target compound.
N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy) Acetamides (Compounds 3a-l)
- Structure: Combines a thiazolidinone core with coumarin-linked acetamides.
- Synthesis : Prepared via ZnCl₂-catalyzed cyclization of hydrazides with mercaptoacetic acid, yielding products with variable substituents .
- Key Differences: The thiazolidinone-coumarin scaffold diverges significantly from the triazolopyrazine core but shares acetamide functionalization. This highlights the pharmacological versatility of acetamide derivatives in modulating bioactivity.
Comparative Data Table
Pharmacological and Physicochemical Implications
The 2,6-dimethylphenyl acetamide may offer greater metabolic stability than the primary acetamide in Compound 12 due to steric protection from oxidative enzymes.
Antioxidant Potential: Compound 16’s tert-butyl-hydroxyl benzamide group is explicitly designed for antioxidant activity, whereas the target compound’s p-tolyloxy group may confer indirect antioxidative effects via electron donation .
Synthetic Feasibility :
- The ZnCl₂-catalyzed cyclization in Compounds 3a-l contrasts with the milder conditions used for triazolopyrazine derivatives, suggesting that the target compound’s synthesis may require optimized catalysts or stepwise functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
